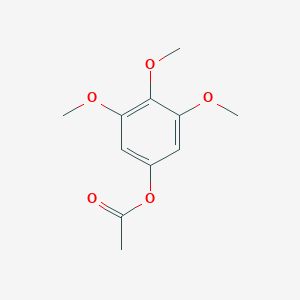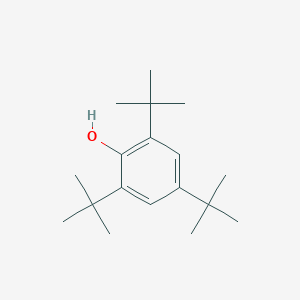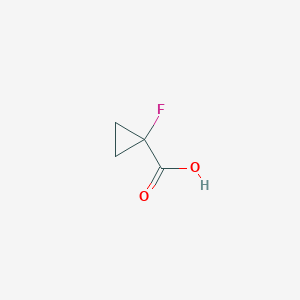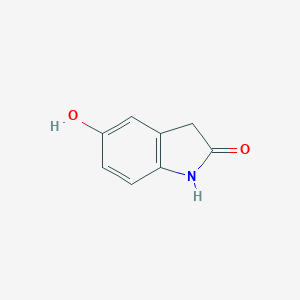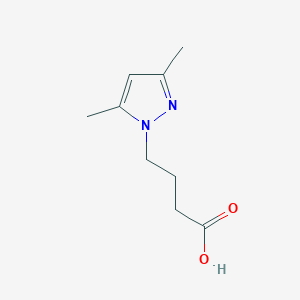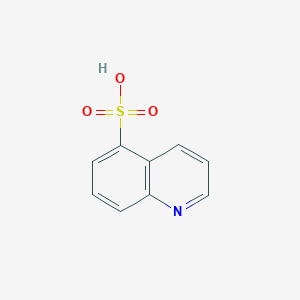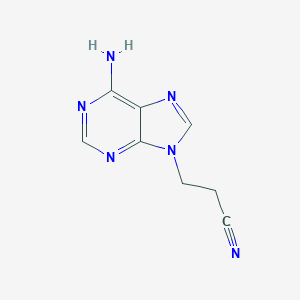![molecular formula C20H20N2S B181184 (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile CAS No. 90667-37-1](/img/structure/B181184.png)
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile, also known as DIBAT, is a synthetic compound that belongs to the dibenzothiepine class of compounds. DIBAT has been widely studied for its potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Scientific Research Applications
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit antidepressant, anxiolytic, and antipsychotic properties. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Mechanism of Action
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile acts as a potent antagonist of the 5-HT2A and D2 receptors in the brain. It also exhibits affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile's mechanism of action involves the modulation of neurotransmitter levels in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been found to increase the levels of serotonin and dopamine in the brain, leading to its antidepressant and anxiolytic effects. It also acts as a potent antipsychotic agent by blocking the D2 receptors in the brain. (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile has several advantages for lab experiments, including its high potency and selectivity for the 5-HT2A and D2 receptors. However, its limited solubility in water and low bioavailability pose challenges for its use in in vivo studies.
Future Directions
Future research on (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile should focus on its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The development of more soluble and bioavailable analogs of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could also lead to improved therapeutic efficacy. Additionally, further studies on the mechanism of action of (11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile could provide insights into the pathophysiology of various psychiatric and neurological disorders.
Synthesis Methods
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile is synthesized through a multi-step process that involves the condensation of 2-aminothiophenol with 3-dimethylaminopropiophenone followed by cyclization and subsequent reaction with cyanogen bromide. The final product is obtained after purification through recrystallization.
properties
CAS RN |
90667-37-1 |
|---|---|
Product Name |
(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile |
Molecular Formula |
C20H20N2S |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzothiepine-2-carbonitrile |
InChI |
InChI=1S/C20H20N2S/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-23-20-10-9-15(13-21)12-19(18)20/h3-4,6-10,12H,5,11,14H2,1-2H3/b18-8+ |
InChI Key |
FSIRGTNPQFDCCD-QGMBQPNBSA-N |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CSC3=C1C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




